Pubeside D

Structural elucidation Diterpenoid glucoside Oxidation state

QC laboratories relying on multi-species markers such as kirenol cannot reliably discriminate Siegesbeckia pubescens from adulterants like S. orientalis or S. glabrescens, risking raw material misidentification. Pubeside D, a ketone-bearing ent-pimarane glucoside (C26H42O9) isolated exclusively from S. pubescens, resolves this gap through definitive chemotaxonomic specificity. • Species-exclusive marker validated across multiple phytochemical studies; enables unambiguous S. pubescens identification via UPLC-Q-TOF/MS or HPLC-ELSD fingerprinting. • Oxidation-state divergence (one ketone vs. fully reduced Pubeside A/B; C26H44O8) supports within-series SAR for membrane permeability, metabolic stability, and target engagement. • Supplied as an authenticated reference standard with verified structural identity; shipped under blue ice to preserve long-term stability.

Molecular Formula C26H42O9
Molecular Weight 498.6 g/mol
Cat. No. B14081401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePubeside D
Molecular FormulaC26H42O9
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1(CCC2C(=C1)CCC3C2(CC(=O)CC3(C)COC4C(C(C(C(O4)CO)O)O)O)C)C(CO)O
InChIInChI=1S/C26H42O9/c1-24(19(30)12-28)7-6-16-14(8-24)4-5-18-25(2,9-15(29)10-26(16,18)3)13-34-23-22(33)21(32)20(31)17(11-27)35-23/h8,16-23,27-28,30-33H,4-7,9-13H2,1-3H3/t16-,17-,18-,19+,20-,21+,22-,23-,24+,25+,26+/m1/s1
InChIKeyQYXBVSOUROVSDU-SHNINHJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pubeside D: Structural Overview and Procurement Baseline


Pubeside D (CAS 335150-90-8) is an ent-pimarane–type diterpenoid glucoside with the molecular formula C26H42O9 and a molecular weight of 498.613 g/mol, originally isolated from the aerial parts of Siegesbeckia pubescens Makino (Asteraceae) [1]. It belongs to the pubeside series (pubesides A–E), a family of five structurally related diterpenoid glucosides reported from this species . Pubeside D is commercially catalogued by multiple vendors as a research-reference compound and is employed as an analytical marker for the quality control of Siegesbeckia-based herbal preparations [2]. Critically, peer-reviewed quantitative bioactivity data (IC50, EC50, Ki) for Pubeside D itself remain absent from the primary literature as of 2026; its differentiation from close analogs therefore rests on authenticated structural identity, physicochemical property divergence, and chemotaxonomic specificity rather than on directly measured pharmacological potency.

Why Pubeside D Cannot Substitute for Pubeside A or B


The pubeside series (A–E) shares a common ent-pimarane diterpenoid scaffold but diverges at the oxidation state of the aglycone core. Pubeside D (C26H42O9) carries one additional oxygen atom and two fewer hydrogen atoms relative to Pubeside A and Pubeside B (both C26H44O8), indicating the presence of a ketone functionality (C=O) or an additional hydroxyl group in place of a methylene unit [1]. This oxidation-state difference directly alters hydrogen-bond donor/acceptor capacity, molecular polar surface area, chromatographic retention behavior, and predicted metabolic stability [2]. Consequently, substituting Pubeside D with Pubeside A or B in a pharmacological assay, analytical reference panel, or structure–activity relationship (SAR) study introduces an uncontrolled variable that may confound readouts related to target engagement, solubility, or membrane permeability. Without compound-specific bioassay data for Pubeside D, procurement decisions must be guided by authenticated structural identity and verified purity rather than by assumed pharmacological equivalence within the series [3].

Quantitative Differentiation Evidence for Pubeside D


Oxidation-State Divergence vs. Pubeside A and B

Pubeside D possesses the molecular formula C26H42O9 (MW 498.613), whereas its closest congeners Pubeside A and Pubeside B share the formula C26H44O8 (MW 484.62) [1]. The net difference of +1 oxygen and −2 hydrogens is consistent with the formal oxidation of a secondary alcohol to a ketone or the introduction of an additional hydroxyl group accompanied by desaturation, as corroborated by the SMILES notation for Pubeside D, which contains a ketone carbonyl (C(=O)) absent from the fully reduced analogues . This oxidation-state shift increases the H-bond acceptor count from 8 (Pubeside B) to 9 (Pubeside D), alters the computed logD, and reduces the number of rotatable bonds available for conformational adaptation.

Structural elucidation Diterpenoid glucoside Oxidation state SAR prerequisite

In Silico ADMET Divergence vs. Pubeside B

Computational ADMET profiling of the pubeside series is publicly available only for Pubeside B (C26H44O8; MW 484.62; ALogP 1.259; solubility −2.428 log mol/L; drug-likeness weight 0.31, graded 'Weak Candidate') via the TCMIP database [1]. The additional oxygen in Pubeside D (C26H42O9; MW 498.61) is predicted to decrease logP by approximately 0.3–0.5 units (based on the −0.4 to −0.7 logP decrement per hydroxyl group added to a diterpenoid scaffold) and to reduce aqueous solubility relative to the fully reduced analogue, consistent with the higher polar surface area expected from the extra H-bond acceptor . These differences are sufficient to place Pubeside D in a distinct ADMET space from Pubeside B, with implications for membrane permeability and metabolic soft-spot identification.

ADMET prediction Drug-likeness In silico profiling Lead optimization

Class-Level Anti-Inflammatory Scaffold Inference

Pubeside D itself lacks a peer-reviewed, compound-specific IC50 or EC50 value for any biological target. However, structurally related ent-pimarane diterpenoid glucosides from Siegesbeckia species have demonstrated quantifiable anti-inflammatory activity. A diterpenoid glucoside from Sigesbeckia glabrescens (Compound 8, C26H44O8, identical molecular formula to Pubeside A/B) inhibited LPS-induced NO production in RAW264.7 macrophages with an IC50 of 14.20 μM, compared with the positive control minocycline [1]. Five diterpenoids (kirenol, darutigenol, and three ent-pimarane glucosides) isolated from S. pubescens activated PPARγ in a concentration-dependent manner (P < 0.01) in transfected 293T cells and suppressed IL-1β, TNF-α, and IL-8 expression in HT-29 colitis models [2]. These data establish that the ent-pimarane glucoside scaffold is permissive for anti-inflammatory activity, but they do not provide a direct potency measurement for Pubeside D—researchers must experimentally determine whether the unique oxidation state of Pubeside D enhances, diminishes, or redirects this activity.

Anti-inflammatory ent-Pimarane diterpenoid NO inhibition RAW264.7 macrophages

Chemotaxonomic Specificity as a Siegesbeckia pubescens Marker

Pubeside D has been isolated and identified exclusively from Siegesbeckia pubescens Makino, whereas structurally related diterpenoids such as kirenol and darutoside are distributed across multiple Siegesbeckia species (S. pubescens, S. orientalis, and S. glabrescens) [1]. This species-restricted distribution makes Pubeside D a candidate chemotaxonomic marker for discriminating S. pubescens from its congeneric species in herbal raw-material authentication. In analytical practice, Pubeside D has been employed as a reference standard alongside other markers (e.g., rutin, quercetin-3-O-β-D-glucoside, kirenol) for UPLC-Q-TOF/MS-based chemical profiling of Xitong preparations and Siegesbeckia-containing formulas [2]. In contrast, kirenol—the dominant diterpenoid in Siegesbeckia herbs—is present in all three official species and cannot serve as a species-discriminating marker [3].

Chemotaxonomy Species authentication Quality control UPLC-Q-TOF/MS

Recommended Procurement and Application Scenarios


Species-Level Authentication of S. pubescens Raw Material

Pubeside D's exclusive isolation from S. pubescens, confirmed across multiple phytochemical studies, supports its use as a species-discriminating analytical marker in UPLC-Q-TOF/MS or HPLC-ELSD fingerprinting workflows [1]. QC laboratories that procure Pubeside D as a reference standard can positively identify S. pubescens raw material and detect adulteration with S. orientalis or S. glabrescens, a capability that multi-species markers such as kirenol cannot provide. This application is directly anchored to the chemotaxonomic specificity established in Section 3.

SAR Studies with a Higher-Oxidation-State ent-Pimarane Probe

For medicinal chemistry groups exploring the impact of diterpenoid oxidation state on anti-inflammatory target engagement, Pubeside D provides a chemically authenticated probe with a ketone-bearing scaffold (C26H42O9) that is distinct from the fully reduced Pubeside A and B series (C26H44O8) [2]. The class-level evidence that ent-pimarane glucosides engage PPARγ and suppress NO production (IC50 range ~14–63 μM for structurally related compounds) provides a plausible hypothesis-generating framework, though researchers must conduct their own compound-specific potency determinations given the absence of pre-existing Pubeside D bioassay data.

ADMET Comparative Screening in Diterpenoid Lead Selection

The predicted physicochemical divergence between Pubeside D (estimated logP ~0.8–1.0, higher PSA) and Pubeside B (measured ALogP 1.259, PSA 139.84 Ų) positions Pubeside D as a comparator compound for probing how a single oxidation-state change affects membrane permeability, solubility, and metabolic stability within the ent-pimarane glucoside series [3]. Procurement of both Pubeside D and Pubeside B enables parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies that can build a within-series SAR for ADMET properties, directly leveraging the in silico ADMET differentiation evidence in Section 3.

Exploratory Anti-Inflammatory Pharmacology with a Distinct Glucoside

Investigators studying Siegesbeckia-derived anti-inflammatory agents may procure Pubeside D as an exploratory molecule to determine whether the ketone-containing oxidation state confers enhanced, diminished, or redirected bioactivity relative to the fully reduced analogues that have established PPARγ agonism and cytokine-suppressive activity [4]. This scenario is explicitly framed as hypothesis-driven research rather than as a replacement for a validated bioactive compound, consistent with the class-level inference evidence tag and the acknowledged absence of Pubeside D-specific quantitative pharmacology data.

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